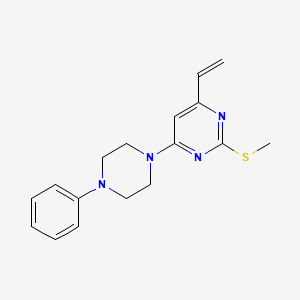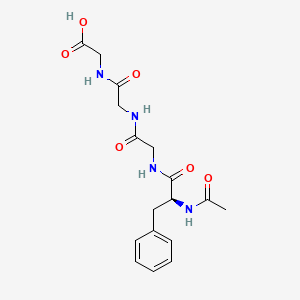
N-Acetyl-L-phenylalanylglycylglycylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-L-phenylalanylglycylglycylglycine is a synthetic peptide composed of N-acetyl-L-phenylalanine and three glycine residues
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-phenylalanylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-Acetyl-L-phenylalanylglycylglycylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of acids or bases.
Oxidation: Oxidative cleavage of the peptide bonds using reagents like hydrogen peroxide.
Substitution: Introducing different functional groups into the peptide chain using specific reagents.
Common Reagents and Conditions
Hydrolysis: Typically performed using HCl or NaOH at elevated temperatures.
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Substitution: Reagents like NBS (N-Bromosuccinimide) for bromination reactions.
Major Products Formed
Hydrolysis: Produces individual amino acids or smaller peptide fragments.
Oxidation: Results in the formation of oxidized peptide fragments.
Substitution: Yields modified peptides with new functional groups.
科学的研究の応用
N-Acetyl-L-phenylalanylglycylglycylglycine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Pharmacology: Investigated for its potential as a drug delivery system due to its stability and biocompatibility.
Materials Science: Employed in the development of peptide-based materials with unique properties.
作用機序
The mechanism of action of N-Acetyl-L-phenylalanylglycylglycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, leading to various biological effects. The exact pathways depend on the specific application and target.
類似化合物との比較
Similar Compounds
N-Acetyl-L-phenylalanine: A simpler analog used in peptide synthesis.
N-Acetylglycine: Another acetylated amino acid with different properties.
N-Acetyl-L-cysteine: Known for its antioxidant properties and medical applications.
特性
CAS番号 |
827611-68-7 |
|---|---|
分子式 |
C17H22N4O6 |
分子量 |
378.4 g/mol |
IUPAC名 |
2-[[2-[[2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C17H22N4O6/c1-11(22)21-13(7-12-5-3-2-4-6-12)17(27)20-9-15(24)18-8-14(23)19-10-16(25)26/h2-6,13H,7-10H2,1H3,(H,18,24)(H,19,23)(H,20,27)(H,21,22)(H,25,26)/t13-/m0/s1 |
InChIキー |
OBLVDLBHAOZHLC-ZDUSSCGKSA-N |
異性体SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NCC(=O)O |
正規SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyridinium, 1,1'-[1,3-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-](/img/structure/B14212428.png)

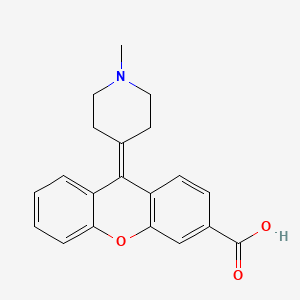
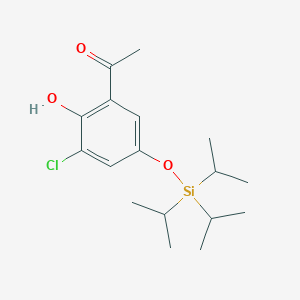
![Fluoro[tris(trifluoromethyl)]silane](/img/structure/B14212445.png)
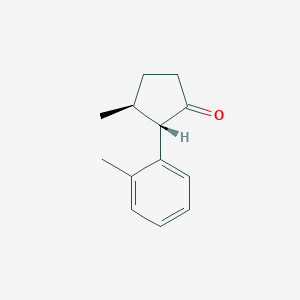

![5-(2,5-dimethylfuran-3-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14212461.png)
![2-Hexyl-1-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-indole](/img/structure/B14212480.png)
